1,2,2-trimethylcyclohexane-1-carboxylic acid
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Overview
Description
1,2,2-trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring three methyl groups and a carboxylic acid group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
1,2,2-trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,2,2-trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-trimethylcyclohexane: Another trimethylcyclohexane derivative with different methyl group positions.
Cyclohexane-1-carboxylic acid: Lacks the additional methyl groups present in 1,2,2-trimethylcyclohexane-1-carboxylic acid.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a carboxylic acid group. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
45980-22-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,2-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(9,3)8(11)12/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
YFYPHAFWBWAKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(C)C(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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